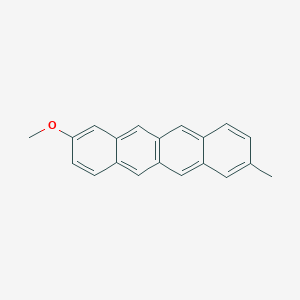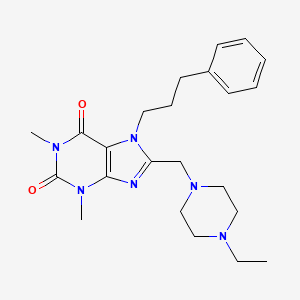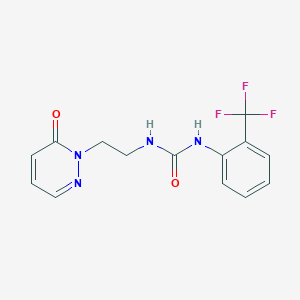![molecular formula C18H18ClFN4O2S2 B2614020 4-chloro-N-({4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide CAS No. 338421-94-6](/img/structure/B2614020.png)
4-chloro-N-({4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antibacterial and Antifungal Applications
A study by Wang, Wan, and Zhou (2010) described the synthesis of novel sulfanilamide-derived 1,2,3-triazole compounds exhibiting promising antibacterial potency against several strains, except for Candida albicans and Candida mycoderma. This highlights the potential of such compounds in treating bacterial infections while indicating a reduced efficacy against certain fungal infections (Wang, Wan, & Zhou, 2010).
Anticancer Activity
Sławiński et al. (2012) developed novel 4-chloro-N-(4,5-dihydro-5-oxo-1-R2-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide derivatives with significant in vitro antitumor activity against a broad spectrum of human tumor cell lines, showcasing their potential as anticancer agents (Sławiński, Żołnowska, Orlewska, & Chojnacki, 2012).
Photodynamic Therapy for Cancer
Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds exhibited high singlet oxygen quantum yields, indicating their potential utility as photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Tubulin Polymerization Inhibitors
Fu et al. (2017) highlighted the design of sulfanilamide-1,2,3-triazole hybrids as antiproliferative agents against cancer cell lines. These compounds, particularly 4-methyl-N-((1-(3-phenoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide, demonstrated potent activity, indicating their mechanism might involve tubulin polymerization inhibition (Fu, Liu, Zhao, Li, Zhang, & Zhang, 2017).
Properties
IUPAC Name |
4-chloro-N-[[4-ethyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN4O2S2/c1-2-24-17(11-21-28(25,26)16-9-5-14(19)6-10-16)22-23-18(24)27-12-13-3-7-15(20)8-4-13/h3-10,21H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUDAFPUSJROES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)F)CNS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2613938.png)
![(E)-3-phenyl-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2613939.png)


![3-chloro-4-fluoro-N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide](/img/structure/B2613946.png)
![N-[4-(morpholin-4-yl)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B2613947.png)
![N-(2-fluorophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2613948.png)
![6-[4-(3,4-dichlorophenyl)piperazin-1-yl]-7H-purine](/img/structure/B2613953.png)

![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2613955.png)

![N-cyclohexyl-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2613957.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide](/img/structure/B2613958.png)
![6-[[4-(2,5-dimethylphenyl)-5-[(2-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2613959.png)
